7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one
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Overview
Description
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
It’s worth noting that naphthyridine derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities .
Mode of Action
It’s known that naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Biochemical Pathways
Naphthyridine derivatives are known to have significant importance in the field of medicinal chemistry due to their diverse biological activities .
Result of Action
It’s known that naphthyridine derivatives exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while substitution reactions can produce various substituted naphthyridines.
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of materials with specific electronic and photochemical properties.
Comparison with Similar Compounds
1,8-Naphthyridine: Shares the core structure but lacks the chloro substituent.
Quinolone Derivatives: Similar in structure but contain different ring systems and substituents.
1,5-Naphthyridine: Another isomer with different nitrogen atom positions in the ring system.
Uniqueness: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one is unique due to its specific chloro substituent and tetrahydro configuration, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
CAS No. |
846034-67-1 |
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Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
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